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Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzoic acid

Cat. No.: B1349807 Get Quote

An In-depth Technical Guide to 2-Fluoro-3-
methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3-methylbenzoic acid, a

key intermediate in organic synthesis with significant applications in the pharmaceutical and

agrochemical industries. This document details its chemical structure, IUPAC name,

physicochemical properties, experimental protocols for its synthesis and key reactions, and its

role in modulating a critical biological signaling pathway.

Chemical Structure and IUPAC Name
2-Fluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid. The International

Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-fluoro-3-
methylbenzoic acid[1][2]. Its chemical structure is characterized by a benzene ring substituted

with a carboxylic acid group at position 1, a fluorine atom at position 2, and a methyl group at

position 3.

The structure can be represented by the SMILES string CC1=C(C(=CC=C1)C(=O)O)F and the

InChIKey DGNAETGARNTCIL-UHFFFAOYSA-N[1][2].

Caption: Chemical structure of 2-Fluoro-3-methylbenzoic acid.
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Physicochemical and Quantitative Data
A summary of the key physicochemical properties of 2-Fluoro-3-methylbenzoic acid is

presented in the table below for easy reference and comparison.

Property Value Reference

IUPAC Name 2-fluoro-3-methylbenzoic acid [1][2]

CAS Number 315-31-1 [3][4][5]

Molecular Formula C₈H₇FO₂ [4]

Molecular Weight 154.14 g/mol [4]

Appearance
White to off-white or pale

cream powder/crystal
[3][6]

Melting Point 114-121 °C [1][3]

Boiling Point 197.031 °C (calculated) [1]

Density 1.225 g/cm³ [1]

Flash Point 72.962 °C (calculated) [1]

Purity ≥97.5% to ≥99.0% [7]

Solubility

Insoluble in water; soluble in

N,N-dimethylformamide and

dimethyl sulfoxide

[6]

Role in Drug Development and Biological
Significance
2-Fluoro-3-methylbenzoic acid serves as a crucial intermediate in the synthesis of active

pharmaceutical ingredients (APIs)[1]. The incorporation of fluorine into organic molecules can

enhance metabolic stability, binding affinity, and bioavailability[1].

A notable derivative, 2-Fluoro-3-methylbenzoic acid methyl ester, has been identified as a

potent 5-HT3 receptor antagonist[8][9]. 5-HT3 receptor antagonists are a class of drugs known
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as "setrons" that are highly effective antiemetics, particularly for managing nausea and

vomiting induced by chemotherapy and postoperative procedures[1].

The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to neuronal

depolarization and the initiation of the vomiting reflex. Antagonists like the methyl ester of 2-
Fluoro-3-methylbenzoic acid block this interaction.

Caption: 5-HT3 Receptor Signaling Pathway and Antagonism.

Experimental Protocols
Detailed methodologies for key experiments involving 2-Fluoro-3-methylbenzoic acid are

provided below.

This protocol is adapted from a method for the synthesis of 2-fluorobenzoic acids.

Materials:

1-Aryl-7-methylbenziodoxolones (precursor)

Caesium fluoride (CsF)

TEMPO

Dimethylformamide (DMF), dry

Dichloromethane (CH₂Cl₂)

Trifluoroacetic acid (CF₃COOH)

Hydrochloric acid (HCl)

Sodium sulfate (Na₂SO₄)

Procedure:

In a Schlenk flask, combine the 1-aryl-7-methylbenziodoxolone (0.1 mmol), CH₂Cl₂ (1 mL),

and CF₃COOH (100 μL).
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Stir the reaction mixture for 1 minute at room temperature.

Evaporate the solvent and dry the residue under vacuum.

Under an argon atmosphere, add CsF (0.3 mmol), TEMPO (0.1 mmol), and dry DMF (500

μL) to the residue.

Stir the reaction under the specified conditions (time and temperature may need

optimization).

After the reaction, add water (3 mL) and CH₂Cl₂ (3 mL) to the reaction mixture.

Separate the layers and discard the organic layer.

To the aqueous layer, add 37% HCl (100 μL) and CH₂Cl₂ (3 mL).

Shake the mixture for one minute, then separate the organic layer.

Dry the organic layer with Na₂SO₄, evaporate the solvent, and analyze the residue (e.g., by

NMR, GC-MS) to confirm the presence of 2-Fluoro-3-methylbenzoic acid[10].

This protocol describes a common method for the esterification of carboxylic acids.

Materials:

2-Fluoro-3-methylbenzoic acid

Acetone

Potassium carbonate (K₂CO₃)

Dimethyl sulfate ((CH₃)₂SO₄)

Procedure:

Add 2-Fluoro-3-methylbenzoic acid (2g) to a dry 100 mL round-bottom flask.

Dissolve the acid in acetone (20 mL).
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Add potassium carbonate (2.15 g, 15.6 mmol, 1.2 equiv) to the mixture.

Stir the resulting suspension until the evolution of gas ceases (approximately 10 minutes).

Add dimethyl sulfate to the reaction mixture and continue stirring at room temperature.

Monitor the reaction progress by a suitable method (e.g., TLC).

Upon completion, the reaction mixture can be worked up by filtering the solid and

evaporating the solvent. Further purification may be required[6].

This is a general procedure for the amidation of carboxylic acids, which can be applied to 2-
Fluoro-3-methylbenzoic acid.

Materials:

2-Fluoro-3-methylbenzoic acid

Triphenylphosphine (PPh₃)

N-Chlorophthalimide

Desired primary or secondary amine

Toluene

Procedure:

In a suitable reaction vessel, combine 2-Fluoro-3-methylbenzoic acid, triphenylphosphine,

and N-chlorophthalimide in toluene.

Add the desired amine to the mixture.

Stir the reaction at room temperature.

Monitor the reaction for the formation of the corresponding amide.

Upon completion, the product can be isolated and purified using standard techniques such

as column chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/1387926/
https://www.benchchem.com/product/b1349807?utm_src=pdf-body
https://www.benchchem.com/product/b1349807?utm_src=pdf-body
https://www.benchchem.com/product/b1349807?utm_src=pdf-body
https://www.benchchem.com/product/b1349807?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines the intramolecular Friedel-Crafts acylation of a derivative of 4-

phenylbutyric acid, illustrating a key reaction type for benzoic acid derivatives.

Materials:

4-Phenylbutyric acid derivative (synthesized from a benzoic acid)

Thionyl chloride (SOCl₂)

Anhydrous aluminum chloride (AlCl₃)

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

Step A: Formation of the Acyl Chloride

In a round-bottom flask under an inert atmosphere, combine the 4-phenylbutyric acid

derivative with an excess of thionyl chloride (2-3 equivalents).

Gently reflux the mixture for 1-2 hours until the evolution of gas ceases.

Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the

crude acyl chloride. Use this directly in the next step.

Step B: Intramolecular Acylation

Cool a suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous CH₂Cl₂ to 0 °C.

Dissolve the crude acyl chloride from Step A in a small amount of anhydrous CH₂Cl₂.

Slowly add the acyl chloride solution to the stirred AlCl₃ suspension, maintaining the

temperature at 0 °C.

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir

for an additional 1-2 hours, or until the reaction is complete (monitor by TLC).
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Work-up involves quenching the reaction with ice-water, extraction with an organic solvent,

washing, drying, and solvent removal.

Purify the resulting product by vacuum distillation or column chromatography.

Conclusion
2-Fluoro-3-methylbenzoic acid is a valuable and versatile building block in modern organic

and medicinal chemistry. Its unique substitution pattern provides a scaffold for the synthesis of

complex molecules with significant biological activities, most notably demonstrated by its

derivative's role as a 5-HT3 receptor antagonist. The experimental protocols provided herein

offer a foundation for the synthesis and derivatization of this important compound, facilitating

further research and development in various scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

4. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of
Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of
Palliative Medicine [apm.amegroups.org]

6. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Mechanism of action of 5-HT3 receptor antagonists: clinical overview and nursing
implications - PubMed [pubmed.ncbi.nlm.nih.gov]

8. 2-Fluoro-3-methylbenzoic acid methyl ester | CymitQuimica [cymitquimica.com]

9. m.youtube.com [m.youtube.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1349807?utm_src=pdf-body
https://www.benchchem.com/product/b1349807?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/5-HT3_antagonist
https://en.wikipedia.org/wiki/5-HT3_receptor
https://www.ncbi.nlm.nih.gov/books/NBK513318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8762176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8762176/
https://apm.amegroups.org/article/view/1037/html
https://apm.amegroups.org/article/view/1037/html
https://pubmed.ncbi.nlm.nih.gov/1387926/
https://pubmed.ncbi.nlm.nih.gov/1387926/
https://pubmed.ncbi.nlm.nih.gov/11111451/
https://pubmed.ncbi.nlm.nih.gov/11111451/
https://cymitquimica.com/products/3D-FF67850/2-fluoro-3-methylbenzoic-acid-methyl-ester/
https://m.youtube.com/watch?v=KNUZ4X0pj9E
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. bio.fsu.edu [bio.fsu.edu]

To cite this document: BenchChem. [2-Fluoro-3-methylbenzoic acid chemical structure and
IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349807#2-fluoro-3-methylbenzoic-acid-chemical-
structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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